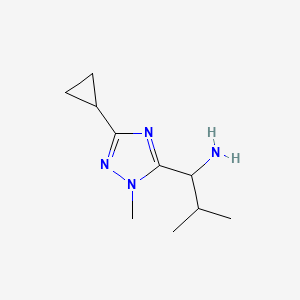
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane: is an organic compound characterized by a cyclopropane ring attached to a bromomethyl group and a 3-methylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane can be achieved through several synthetic routes. One common method involves the reaction of cyclopropane with a bromomethylating agent in the presence of a base. The reaction conditions typically include:
Reagents: Cyclopropane, bromomethylating agent (e.g., bromomethyl acetate), base (e.g., sodium hydroxide)
Solvent: Anhydrous ether or dichloromethane
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted cyclopropane derivatives
Oxidation: Alcohols or carboxylic acids
Reduction: Methyl-substituted cyclopropane
Aplicaciones Científicas De Investigación
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane involves its interaction with molecular targets through various pathways. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The cyclopropane ring can participate in ring-opening reactions, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- ((2-(Chloromethyl)-3-methylbutoxy)methyl)cyclopropane
- ((2-(Iodomethyl)-3-methylbutoxy)methyl)cyclopropane
- ((2-(Hydroxymethyl)-3-methylbutoxy)methyl)cyclopropane
Uniqueness
((2-(Bromomethyl)-3-methylbutoxy)methyl)cyclopropane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H19BrO |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
[2-(bromomethyl)-3-methylbutoxy]methylcyclopropane |
InChI |
InChI=1S/C10H19BrO/c1-8(2)10(5-11)7-12-6-9-3-4-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
VBLPKRCAYNLQRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(COCC1CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


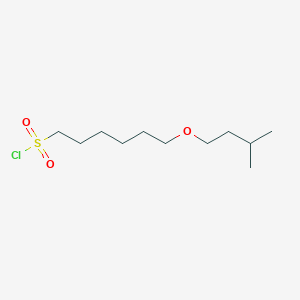
![Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15326826.png)

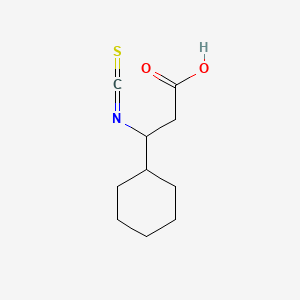


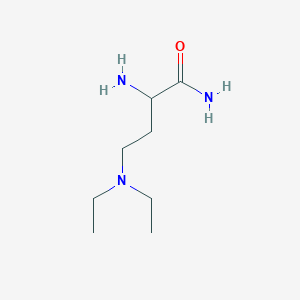
![sodium (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B15326861.png)

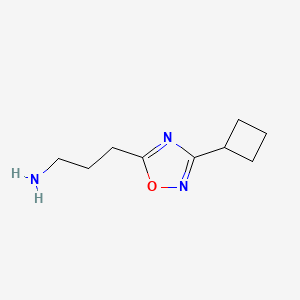
![(5-Bromo-2-methoxyphenyl)(imino)[(4-methyloxan-4-yl)methyl]-lambda6-sulfanone](/img/structure/B15326880.png)
![Spiro[2.6]nonan-1-ylboronic acid pinacol ester](/img/structure/B15326886.png)

